SR-3737 - 1164153-37-0

SR-3737

Catalog Number: EVT-284731
CAS Number: 1164153-37-0
Molecular Formula: C29H25FN4O4
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR-3737 is a potent inhibitor of both JNK3 and p38.
Source and Classification

SR-3737 is classified as a synthetic organic compound that belongs to the category of indazole derivatives. It has been studied for its biological activity, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. The compound is typically sourced from specialized chemical suppliers and is often utilized in research settings for further synthesis and analysis.

Synthesis Analysis

The synthesis of SR-3737 involves several key steps, primarily focusing on constructing the indazole core. The general procedure includes:

  1. Preparation of the Indazole Core: This is achieved through cyclization reactions involving appropriate precursors, such as phenyl hydrazine and various carbonyl compounds.
  2. Formation of Thiazole Ring: The thiazole component is synthesized through a condensation reaction involving thioketones and amines.
  3. Final Assembly: The final product is obtained by coupling the indazole and thiazole moieties, often requiring specific conditions such as temperature control and solvent choice to optimize yield.

Technical parameters such as reaction temperature, time, and the use of catalysts can significantly influence the efficiency of each step in the synthesis process.

Molecular Structure Analysis

The molecular structure of SR-3737 is characterized by its complex arrangement of rings and functional groups. The compound contains:

  • Indazole Core: A bicyclic structure that contributes to its biological activity.
  • Thiazole Ring: This five-membered ring enhances the compound's electronic properties.
  • Fluorinated Phenyl Groups: The presence of fluorine atoms increases lipophilicity and may enhance binding interactions with biological targets.
Chemical Reactions Analysis

SR-3737 participates in various chemical reactions that can modify its structure or enhance its properties:

  1. Substitution Reactions: The fluorinated phenyl groups can undergo nucleophilic substitution, allowing for further functionalization.
  2. Hydrolysis: Under certain conditions, hydrolysis may occur at specific functional groups, impacting the compound's stability and reactivity.
  3. Redox Reactions: The presence of electron-withdrawing groups like trifluoromethyl can facilitate redox reactions, making SR-3737 a candidate for studies in electrochemistry.

These reactions are crucial for understanding how SR-3737 can be utilized in different applications or modified for enhanced performance.

Mechanism of Action

The mechanism of action for SR-3737 primarily revolves around its role as a selective inhibitor of certain kinases, particularly c-Jun N-terminal kinase (JNK). This inhibition affects various signaling pathways involved in cell proliferation and apoptosis:

  1. Binding Affinity: SR-3737 exhibits high binding affinity to JNK3, which is crucial for its inhibitory effect.
  2. Downstream Effects: By inhibiting JNK activity, SR-3737 can modulate downstream signaling pathways that influence cellular responses to stress and inflammation.

Studies have shown that this mechanism can lead to significant therapeutic effects in models of neurodegenerative diseases and cancer.

Physical and Chemical Properties Analysis

SR-3737 displays several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Elemental analysis reveals the following composition:

  • Carbon: 67.96%
  • Hydrogen: 4.92%
  • Fluorine: 3.71%
  • Nitrogen: 10.93%
  • Oxygen: 12.49%

These properties are essential for determining the appropriate handling conditions and potential applications in research.

Applications

SR-3737 has a wide range of scientific applications:

  1. Medicinal Chemistry: Used as a lead compound for developing new kinase inhibitors with potential therapeutic applications in cancer treatment.
  2. Biological Research: Serves as a tool for studying cellular signaling pathways affected by JNK inhibition.
  3. Material Science: Explored for use in synthesizing novel materials with specific electronic or optical properties due to its unique molecular structure.
Introduction to JNK3 and p38 Kinase Inhibitor Research

Role of JNK3 and p38 in Stress-Activated Signaling Pathways

JNK3 (c-Jun N-terminal kinase 3) and p38 mitogen-activated protein kinases (MAPKs) are central components of stress-activated signaling cascades that regulate cellular responses to environmental challenges. Unlike other JNK isoforms, JNK3 is predominantly expressed in the brain, where it modulates neuronal survival and apoptosis. Both kinases are activated through a conserved three-tiered kinase module: MAPK kinase kinases (MAP3Ks) phosphorylate MAPK kinases (MAP2Ks), which subsequently activate JNK3 or p38 via dual phosphorylation of their Thr-X-Tyr motifs. Key upstream activators include TAK1 (transforming growth factor-β-activated kinase 1), which integrates signals from diverse receptors in innate and adaptive immunity, as well as stressors like oxidative stress or inflammatory cytokines [2] [7].

Once activated, JNK3 and p38 phosphorylate transcription factors (e.g., c-Jun, ATF-2) and cytosolic targets, influencing processes from inflammation to programmed cell death. JNK3 activation promotes neuronal apoptosis in conditions like Parkinson's disease, while p38 drives pro-inflammatory cytokine production. Despite their structural similarities—both possess conserved ATP-binding pockets—subtle differences in their active sites enable selective targeting. The p38 active site is larger and more adaptable than JNK3's, a feature exploited in inhibitor design [1] [7].

Table 1: Key Characteristics of JNK3 and p38 Kinases

FeatureJNK3p38
Primary Tissue DistributionBrain (neurons)Ubiquitous (immune cells, endothelia)
Key Upstream ActivatorsTAK1, MLK3TAK1, MKK3, MKK6
Downstream Targetsc-Jun, ATF-2, Bcl-2 familyMAPKAPK2, HSP27, STAT1
Biological RolesNeuronal apoptosis, synaptic plasticityInflammation, cell differentiation
Active Site SizeSmaller, more constrainedLarger, more flexible

Therapeutic Relevance of Dual JNK3/p38 Inhibition in Neurodegenerative Disorders

The simultaneous inhibition of JNK3 and p38 presents a compelling strategy for treating neurodegenerative disorders characterized by chronic inflammation and neuronal death. In Alzheimer's disease models, amyloid-β oligomers activate both kinases, leading to tau hyperphosphorylation and neuroinflammation. Dual inhibitors mitigate these effects by blocking:

  • Microglial activation and subsequent release of TNF-α and IL-1β (p38-mediated) [2]
  • Neuronal apoptosis driven by JNK3-dependent Bim phosphorylation [7]
  • Synaptic dysfunction via preservation of synaptic proteins (e.g., PSD-95) [1]

Unlike selective inhibitors, dual targeting addresses pathway crosstalk—a mechanism of compensatory signaling that limits single-agent efficacy. For instance, p38 inhibition alone can upregulate JNK activity in neurons, diminishing therapeutic outcomes. Preclinical studies confirm that co-inhibition reduces neuronal loss in Parkinson's models more effectively than isoform-specific agents [1] [7].

Historical Development of Indazole-Based Kinase Inhibitors

Indazole derivatives emerged as privileged scaffolds for kinase inhibition due to their versatile hydrogen-bonding capacity and rigid planar structure, enabling optimal interactions with ATP-binding sites. Early work focused on tyrosine kinase inhibition, exemplified by axitinib (approved in 2012), which targets VEGFR to suppress angiogenesis in renal cell carcinoma [3] [5]. The discovery of 6-anilinoindazoles as JNK3 inhibitors marked a pivotal shift toward CNS applications. AstraZeneca's landmark study identified compound 2 (IC₅₀ = 3 nM against JNK3), demonstrating the scaffold's suitability for targeting stress-activated kinases [5].

SR-3737 represents an evolution of this work, designed to exploit the pharmacophoric features of indazole while enhancing affinity for both JNK3 and p38. Its development leveraged:

  • Structure-activity relationship (SAR) studies: Revealing that N-linked phenyl groups at the indazole 6-position improve kinase binding [1]
  • X-ray crystallography: Demonstrating near-identical binding modes of indazole inhibitors in JNK3 (RMSD = 0.33 Å) but divergent interactions in p38 [1] [4]
  • Selectivity challenges: Aminopyrazole inhibitors (e.g., SR-3576) achieved >2,800-fold selectivity for JNK3 over p38, but dual activity was deemed therapeutically advantageous for complex neurodegenerative pathologies [1]

Table 2: Evolution of Key Indazole-Based Kinase Inhibitors

Properties

CAS Number

1164153-37-0

Product Name

SR-3737

IUPAC Name

3-[5-(2-fluoroanilino)indazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide

Molecular Formula

C29H25FN4O4

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C29H25FN4O4/c1-36-26-15-21(16-27(37-2)28(26)38-3)33-29(35)18-7-6-8-22(14-18)34-25-12-11-20(13-19(25)17-31-34)32-24-10-5-4-9-23(24)30/h4-17,32H,1-3H3,(H,33,35)

InChI Key

GYQLVKWGHKBDMP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Solubility

Soluble in DMSO

Synonyms

SR-3737; SR 3737; SR3737;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.